![molecular formula C22H22FN3O B2633877 (4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1797727-32-2](/img/structure/B2633877.png)
(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a quinoline ring (a type of aromatic compound), a benzylamino group, and a piperidine ring . These components are common in many pharmaceuticals and could potentially have biological activity.
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, where two molecules are joined together with the aid of a catalyst . For example, benzylamino groups can be added to other molecules using reagents like BOP-Cl .Molecular Structure Analysis
The exact structure of this compound would depend on the specific arrangement of its atoms and the bonds between them. This information is typically determined using techniques like nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylamino group could be modified or removed, or the compound could react with other molecules at the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would depend on its specific structure .Scientific Research Applications
Structural Analysis and Bioactivity
The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a variant of the main compound, has been synthesized and evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods and X-ray diffraction studies. Notably, the molecule's stability is enhanced by intra and intermolecular hydrogen bonds. The Hirshfeld surface analysis was employed to examine the intermolecular interactions within the crystal structure, which provides insights into the molecule's stability and potential bioactive interactions (Prasad et al., 2018).
Antibacterial Activity
The compound C17H18FN3O3·0.5CH4O, related to fluoroquinolone antibiotics, exhibits antibacterial properties and exists as a zwitterion in the solid state. The structure of this compound, including the disordered methanol molecule, is determined by X-ray diffraction, adding to our understanding of its structural and potentially functional properties (Li et al., 2006).
Synthesis Methodology
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride was synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate, showcasing a viable synthesis pathway with a reasonable yield. This process and the structural identification of intermediates and the target compound provide valuable insights into the synthesis and potential scalability of such compounds (Rui, 2010).
Structural Optimization for Receptor Agonists
A synthetic approach for (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, demonstrates the intricate process of structural optimization. This compound was obtained through a multi-step process including a palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, among other steps, indicating the compound's potential for in vivo studies and as a candidate in drug development processes (Luo & Naguib, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(benzylamino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c23-17-9-10-20-18(13-17)21(25-14-16-7-3-1-4-8-16)19(15-24-20)22(27)26-11-5-2-6-12-26/h1,3-4,7-10,13,15H,2,5-6,11-12,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMUOZTYBXWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzylamino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.